2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole
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Overview
Description
2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole core with ethoxy, hydroxy, and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of oxidizing agents, reducing agents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Common industrial methods include batch and continuous flow processes, utilizing advanced reactors and purification techniques to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of a nitro group may produce an amino derivative .
Scientific Research Applications
2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals.
2-Ethylbenzimidazole: Studied for its potential anticancer activity
Uniqueness
2-Ethoxy-4-hydroxy-1-methyl-1h-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and hydroxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethoxy-1-methylbenzimidazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-14-10-11-9-7(12(10)2)5-4-6-8(9)13/h4-6,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOVYWDYOBKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N1C)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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